(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-fluoroaniline with α-haloketones under basic conditions.
Coupling with Chromone Derivative: The thiazole derivative is then coupled with a chromone derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.
Formation of the Enenitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile
- (E)-2-[4-(2-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O2S/c22-17-7-3-1-5-15(17)18-12-27-21(24-18)13(10-23)9-14-11-26-19-8-4-2-6-16(19)20(14)25/h1-9,11-12H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZACEFTBMZOLB-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.